molecular formula C17H22N4O3S B2379067 2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE CAS No. 1164535-23-2

2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE

Cat. No.: B2379067
CAS No.: 1164535-23-2
M. Wt: 362.45
InChI Key: UROHDJGJSUGJNI-ISLYRVAYSA-N
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Description

This compound features a 1,3-thiazolidin-4-one core substituted at the 2-position with a methylimino group (E-configuration), a 3-methyl group, and a 4-oxo moiety. The 5-yl position is linked to an acetamide group, which is further connected to a 4-(morpholin-4-yl)phenyl substituent. Key structural attributes include:

  • Thiazolidinone ring: A heterocyclic scaffold known for its role in modulating biological activity, particularly in antimicrobial and anti-inflammatory agents.
  • Morpholinyl-phenyl acetamide: The morpholine moiety enhances solubility due to its polar oxygen and nitrogen atoms, while the aromatic ring may contribute to π-π stacking interactions.

Properties

IUPAC Name

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-morpholin-4-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-18-17-20(2)16(23)14(25-17)11-15(22)19-12-3-5-13(6-4-12)21-7-9-24-10-8-21/h3-6,14H,7-11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROHDJGJSUGJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE typically involves the reaction of N,N’-dimethylthiourea with dialkyl acetylenedicarboxylates. This process is stereoselective and yields products with potential bioactivity. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines with altered functional groups.

Scientific Research Applications

2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s bioactivity makes it useful in studying cellular processes and enzyme interactions.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,3-thiazolidinone derivatives (Table 1), focusing on substituent variations and their implications.

Table 1: Structural Comparison of 1,3-Thiazolidinone Derivatives

Compound ID Thiazolidinone Substituents Acetamide/Other Substituents Key Functional Modifications Reference
Target Compound 3-Me, 2-(Me-imino), 4-oxo N-(4-morpholinylphenyl) Morpholine (solubility enhancer) -
Compound 4-Cl-2-MePh-imino, 4-oxo N-(2,3-dimethylphenyl) Chloro (electron-withdrawing), methyl
Compound 3-(Ph-sulfonyl), 2-(Ph-imino), 4-oxo N-(2-methylphenyl) Sulfonyl (bulk, polarity)
Compound 3-[2-(3,4-diMeOPh)ethyl], 2-thioxo, 4-oxo N-(4-fluorophenyl) Thioxo (redox-active), fluorophenyl
Compound 2-thioxo, 5-(4-dimethylaminobenzylidene), 4-oxo Carboxylic acid (replaces acetamide) Carboxylic acid (ionizable group)
Compound 2-thioxo, 5-(4-MeO-benzylidene), 4-oxo N-(2-hydroxyphenyl) Hydroxyl (H-bond donor)
Compound 2-(2-MeOPh-amino-2-oxoethylidene), 4-oxo Acetic acid (open-chain structure) Methoxy (electron-donating)

Key Observations:

Carboxylic acid () and hydroxyl () groups further enhance polarity but may limit membrane permeability .

Methylimino in the target compound provides a less sterically hindered imino group compared to phenylimino () .

Biological Implications :

  • Thioxo derivatives () may exhibit redox activity or act as Michael acceptors, unlike the target compound’s oxo group .
  • Fluorophenyl () and morpholinyl (target) substituents are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .

Research Findings and Hypotheses

While explicit biological data for the target compound are absent, structural analogs offer insights:

  • Antimicrobial Activity: Thiazolidinones with chloro () or sulfonyl () groups often show enhanced activity against Gram-positive bacteria .
  • Anticancer Potential: Benzylidene-substituted derivatives () are reported to inhibit kinases or tubulin polymerization .
  • Solubility-Bioavailability Trade-offs : The target compound’s morpholine group may improve solubility but reduce lipophilicity, necessitating formulation optimization for in vivo efficacy.

Biological Activity

The compound 2-[(2E)-3-Methyl-2-(Methylimino)-4-Oxo-1,3-Thiazolidin-5-Yl]-N-[4-(Morpholin-4-Yl)Phenyl]Acetamide, often referred to in scientific literature as a thiazolidinone derivative, has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings on its biological activity, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O4SC_{18}H_{23}N_3O_4S, with a molecular weight of approximately 409.5 g/mol. The structure features a thiazolidinone core, which is known for its biological activity.

Anticancer Activity

Research has highlighted the potential of thiazolidinone derivatives in anticancer applications. A study evaluating various thiazolidinone compounds demonstrated significant cytotoxic effects against multiple cancer cell lines, including leukemia and breast cancer cells. The derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.53 to 4.58 μM across different cell lines, indicating potent anticancer properties .

Cell Line GI50 (μM)
MCF-7 (Breast)2.53
HS 578T (Breast)1.94
BT-549 (Breast)2.16
T-47D (Breast)1.53

Antimicrobial Activity

In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties. Studies indicate that thiazolidinone derivatives exhibit activity against various bacterial strains and fungi. Notably, they have shown effectiveness against both gram-positive and gram-negative bacteria, as well as antifungal activity against Candida species .

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Antitumor Activity : The thiazolidinone structure is believed to interfere with DNA synthesis and repair mechanisms in cancer cells.
  • Antimicrobial Activity : These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in microbial metabolism.

Other Pharmacological Activities

Thiazolidinones have also been reported to possess anti-inflammatory properties and act as inhibitors of key enzymes such as COX and DNA gyrase . This broad spectrum of activity underscores their potential utility in treating various diseases beyond cancer.

Case Studies

  • Study on Anticancer Effects : A comprehensive evaluation involving the testing of several thiazolidinone derivatives revealed that modifications at specific positions on the thiazolidinone ring significantly influenced their anticancer potency .
  • Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of synthesized thiazolidinones, several compounds demonstrated remarkable inhibition against both bacterial and fungal pathogens, suggesting their potential as therapeutic agents .

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